Pantoprazole impurity I

Vue d'ensemble

Description

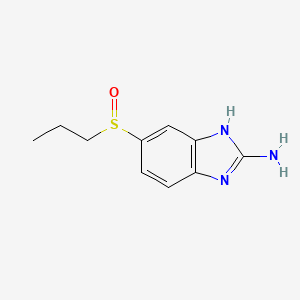

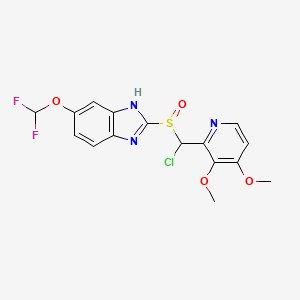

Pantoprazole is a proton pump inhibitor drug that inhibits gastric acid secretion . It is used in the short term treatment of erosive esophagitis associated with gastroesophageal reflux disease . Pantoprazole impurity I is one of the impurities of Pantoprazole .

Synthesis Analysis

The synthesis of Pantoprazole and its impurities has been studied extensively . For instance, one study discussed the formation and control of impurity E in the synthesis of Pantoprazole . Another study focused on the synthesis, characterization, and kinetics of sustained Pantoprazole release studies of interpenetrated poly (acrylic acid)-chitosan-bentonite hydrogels for drug delivery systems .Molecular Structure Analysis

The molecular structure of Pantoprazole and its impurities has been analyzed in several studies . For example, one study conducted a structural identification and characterization of potential impurities of Pantoprazole .Chemical Reactions Analysis

The chemical reactions involved in the formation of Pantoprazole and its impurities have been analyzed . The residue was dissolved in ACN (150mL) and cooled to 20e25 C. Aqueous solution of NaOH (0.1387mol, 5.55g dissolved in 6.0mL of water) was added dropwise followed by the addition of a seed crystal of PAN .Physical And Chemical Properties Analysis

Pantoprazole is readily soluble in water and ethyl alcohol . The identification of Pantoprazole is confirmed by infrared absorption spectrophotometry, as well as by a positive reaction to sodium ion . For the assay of this substance, chemical and physico-chemical methods are used .Applications De Recherche Scientifique

- Pantoprazole impurity I has been investigated as a model compound in drug delivery systems. Researchers have prepared drug carriers using natural polymers like chitosan mixed with bentonite clay. The addition of poly(acrylic acid) improves the swelling properties of these carriers. The controlled release of pantoprazole from these carriers is temperature-sensitive, making them suitable for targeted drug delivery .

- Liquid chromatography-mass spectrometry (LC-MS) has been employed to identify and characterize impurities in pantoprazole sodium bulk drug substance. Six impurities were detected, with area percentages ranging from approximately 0.05% to 0.34% .

- A cost-effective and environmentally friendly process has been developed for synthesizing pantoprazole sodium sesquihydrate. This process yields 5-(diuromethoxy)-2-fluoro-{[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole sodium sesquihydrate .

Drug Delivery Systems

Structural Identification and Characterization

Environmentally Benign Synthesis

Mécanisme D'action

Target of Action

Pantoprazole, including its impurities, primarily targets the (H+, K+)-ATPase enzyme , also known as the proton pump , located at the secretory surface of gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid production .

Mode of Action

Pantoprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This interaction leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The primary biochemical pathway affected by pantoprazole is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, pantoprazole disrupts the balance of hydrogen and potassium ions, thereby reducing the production of gastric acid . This has downstream effects on digestion and absorption processes in the stomach.

Pharmacokinetics

Pantoprazole is well absorbed and undergoes little first-pass metabolism, with an absolute bioavailability of approximately 77% . It is mainly distributed to the extracellular fluid, with an apparent volume of distribution being 11.0–23.6 L . Pantoprazole is mainly metabolized by the liver, has a total serum clearance of 0.1 l/h/kg, and a serum elimination half-life of about 1.1 hours . Approximately 98% of pantoprazole is bound to serum proteins .

Result of Action

The molecular and cellular effects of pantoprazole’s action primarily involve the reduction of gastric acid secretion . This leads to a decrease in gastric acidity, which can promote the healing of tissue damage caused by gastric acid, such as in conditions like erosive esophagitis . It also helps control symptoms related to pathological hypersecretory conditions .

Action Environment

The action, efficacy, and stability of pantoprazole can be influenced by various environmental factors. For instance, the pH of the stomach can affect the drug’s solubility and absorption . Additionally, the presence of food in the stomach can delay the absorption of pantoprazole . Furthermore, the drug’s action can be influenced by the patient’s metabolic state, which can be affected by factors such as age, liver function, and genetic polymorphisms .

Safety and Hazards

Orientations Futures

Pantoprazole is used in the treatment of peptic ulcer of the duodenum or stomach in the acute phase, including those associated with the use of non-steroidal anti-inflammatory drugs . Future research may focus on developing more efficient and novel controlled drug release systems , and improving the process of synthesis and the quality of the drugs .

Propriétés

IUPAC Name |

2-[chloro-(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl-6-(difluoromethoxy)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF2N3O4S/c1-24-11-5-6-20-12(13(11)25-2)14(17)27(23)16-21-9-4-3-8(26-15(18)19)7-10(9)22-16/h3-7,14-15H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELRRGVJSURLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C(S(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pantoprazole impurity I | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.